molecular formula C17H15NO2 B1327488 4'-Cyano-3-(3-methoxyphenyl)propiophenone CAS No. 238097-11-5

4'-Cyano-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327488
CAS No.: 238097-11-5
M. Wt: 265.31 g/mol
InChI Key: LYTKRNRHDSKAKT-UHFFFAOYSA-N
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Description

Contextualization of Propiophenone (B1677668) Derivatives in Contemporary Chemical Research

Propiophenone and its derivatives represent a significant class of aryl ketones that are pivotal in organic synthesis. These compounds serve as versatile intermediates in the production of a wide array of more complex molecules, including active pharmaceutical ingredients. For instance, propiophenone is a known starting material in the synthesis of various pharmaceuticals. The core structure of propiophenone can be readily modified, allowing chemists to introduce a variety of functional groups and explore their effects on the molecule's properties and reactivity. This adaptability makes substituted propiophenones a subject of ongoing interest in medicinal chemistry and drug development, where they are often used as scaffolds to build new therapeutic agents.

Structural Characteristics and Chemical Significance of 4'-Cyano-3-(3-methoxyphenyl)propiophenone within the Ketone Class

This compound is a multi-substituted ketone with a distinct molecular architecture. Its structure is characterized by a propiophenone backbone, which is an ethyl phenyl ketone. This core is modified with two key functional groups that significantly influence its chemical properties: a cyano (-CN) group at the para-position (4') of the phenyl ring and a 3-methoxyphenyl (B12655295) group attached to the third carbon of the propionyl chain.

Table 1: Predicted Chemical Properties of this compound

Property Value
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol

Note: The properties in this table are predicted based on the chemical structure, as experimental data for this specific compound is not widely available.

Research Gaps and Future Directions in the Study of Complex Organic Molecules

The study of complex organic molecules like this compound often reveals significant research gaps. While general synthetic methods for propiophenone derivatives exist, the specific synthesis and characterization of this particular multi-substituted compound may present unique challenges. A primary research gap is the lack of a reported, optimized synthesis for this molecule. Future research would logically focus on developing an efficient and scalable synthetic route.

Furthermore, the biological activity of this compound is unexplored. The presence of cyano and methoxy (B1213986) moieties, which are found in various biologically active molecules, suggests that this compound could be a candidate for biological screening. Future directions in this area would involve in vitro and in vivo studies to assess its potential pharmacological effects. The field of medicinal chemistry is constantly in search of new molecular entities, and the systematic investigation of novel compounds like this is crucial for the discovery of new therapeutic leads. technologynetworks.comnih.gov

Objectives and Scope of Academic Inquiry for this compound

A focused academic inquiry into this compound would encompass several key objectives. The primary objective would be the development of a robust and well-characterized synthetic pathway to produce the compound in high purity. This would involve the investigation of different synthetic strategies and the optimization of reaction conditions.

A second objective would be the comprehensive structural and spectroscopic characterization of the molecule. This would include techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure and purity.

The scope of inquiry could then extend to the investigation of its chemical reactivity, exploring how the interplay of its functional groups governs its behavior in various chemical reactions. A further extension of the research would be to explore its potential as a building block in the synthesis of more complex, potentially bioactive molecules. This could involve using the ketone or cyano functionalities as handles for further chemical modification.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Propiophenone
3'-Cyano-3-(4-methoxyphenyl)propiophenone
3'-methoxypropiophenone
Phenmetrazine
Propoxyphen

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(3-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-16-4-2-3-13(11-16)7-10-17(19)15-8-5-14(12-18)6-9-15/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTKRNRHDSKAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644216
Record name 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238097-11-5
Record name 4-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238097-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Pathways of 4 Cyano 3 3 Methoxyphenyl Propiophenone

Reactivity Profile of the Propiophenone (B1677668) Ketone Moiety

The ketone group in 4'-Cyano-3-(3-methoxyphenyl)propiophenone is a key site for a variety of chemical transformations. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-protons exhibit acidity, enabling substitution and condensation reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgyoutube.commasterorganicchemistry.com This attack leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The reactivity of the carbonyl group in this compound is influenced by both steric and electronic factors. The presence of the ethyl group and the substituted phenyl ring provides a moderate level of steric hindrance around the carbonyl carbon. learncbse.in

A variety of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard reagents), hydrides, and amines. wikipedia.orgyoutube.com For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol after an aqueous workup. The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org Conversely, under basic or neutral conditions, strong nucleophiles are required for the reaction to proceed efficiently. openochem.org

Nucleophile Expected Product Reaction Conditions
Grignard Reagents (R-MgX)Tertiary AlcoholAnhydrous ether or THF, followed by aqueous workup
Hydride Reagents (e.g., NaBH₄)Secondary AlcoholProtic solvent (e.g., methanol, ethanol)
Primary Amines (R-NH₂)ImineMildly acidic conditions (pH ~4-5) youtube.com
Secondary Amines (R₂NH)EnamineMildly acidic conditions (pH ~4-5) youtube.com

Alpha-Substitution and Condensation Reactions

The protons on the carbon atom alpha to the carbonyl group (the α-protons) of the propiophenone moiety are acidic and can be removed by a base to form an enolate ion. msu.eduyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. youtube.comlibretexts.org

Halogenation is a typical example of an α-substitution reaction. In the presence of an acid catalyst, the ketone can be converted to its enol form, which then reacts with a halogen (e.g., Br₂) to give an α-haloketone. kocw.or.kr Under basic conditions, the reaction proceeds via an enolate and can be difficult to stop at monosubstitution, often leading to polyhalogenation. msu.edu For instance, the chlorination of propiophenone in an alkaline aqueous solution has been shown to proceed via rapid initial chlorination at the alpha position. cdnsciencepub.comresearchgate.net

The enolate of this compound can also participate in condensation reactions, such as the Aldol condensation. fiveable.me When reacted with an aldehyde that lacks α-hydrogens, such as benzaldehyde, a Claisen-Schmidt condensation is expected to occur, leading to the formation of an α,β-unsaturated ketone. libretexts.orgjackwestin.comjove.com This reaction is typically base-catalyzed, involving the formation of the ketone enolate which then attacks the aldehyde carbonyl group. jove.com

Reaction Reagents Expected Product
Alpha-HalogenationBr₂, H⁺ or NaOHα-Bromoketone
Claisen-Schmidt CondensationBenzaldehyde, NaOHα,β-Unsaturated Ketone

Oxidation and Reduction Pathways of the Ketone

The ketone functionality can undergo both oxidation and reduction. The reduction of the carbonyl group to a secondary alcohol is a common transformation. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a mild and selective option. masterorganicchemistry.com A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also effectively reduce the ketone, but it would likely also reduce the cyano group.

The oxidation of propiophenone derivatives can be more complex. Strong oxidizing agents under harsh conditions can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group. For example, the oxidation of propiophenone with alkaline hypobromite solution has been shown to yield benzoic acid through a series of steps involving α,α-dibromination, nucleophilic substitution, and cleavage. acs.orgacs.org The initial step is the formation of an α,α-dihalopropiophenone. acs.org

Pinacolic reduction of aromatic aliphatic ketones like propiophenone can be achieved using reagents like aluminum foil amalgamated with mercuric chloride, leading to the formation of a pinacol (a 1,2-diol). acs.org

Transformations Involving the Cyano Functional Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily hydrolysis and reduction. The electron-withdrawing nature of the cyano group can influence the reactivity of the aromatic ring to which it is attached. nih.gov

Hydrolysis to Carboxylic Acid and Amide Derivatives

The cyano group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.orgchemistrysteps.com Complete hydrolysis to a carboxylic acid is typically achieved by heating the nitrile with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in an aqueous solution. chemguide.co.ukcommonorganicchemistry.com

Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water. libretexts.orgchemistrysteps.comchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com

Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, leading to an intermediate that, after protonation, forms an amide. libretexts.orgchemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt and ammonia. chemguide.co.uk

Partial hydrolysis to the amide can sometimes be achieved under milder conditions. chemistrysteps.com For example, using potassium hydroxide in tert-butyl alcohol has been reported as a method for converting nitriles to amides. acs.org Another approach involves the use of alkaline hydrogen peroxide. commonorganicchemistry.com

Reaction Reagents Product
Complete Acidic HydrolysisHCl (aq), heat4-Carboxy-3-(3-methoxyphenyl)propiophenone
Complete Basic HydrolysisNaOH (aq), heat, then H₃O⁺4-Carboxy-3-(3-methoxyphenyl)propiophenone
Partial Hydrolysis to AmideKOH, t-BuOH or H₂O₂, NaOH4-Carboxamido-3-(3-methoxyphenyl)propiophenone

Reduction to Primary Amine Functionalities

The cyano group can be reduced to a primary amine (-CH₂NH₂). wikipedia.orgstudymind.co.uk This is a valuable synthetic transformation for introducing an amino group. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, platinum, or palladium on carbon, typically under hydrogen pressure. wikipedia.orgstudymind.co.uk

Chemical reducing agents are also widely used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. Other reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, have also been shown to effectively reduce aromatic nitriles to primary amines under mild conditions. organic-chemistry.orgnih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the ketone and the cyano group itself, can facilitate this reduction. nih.gov

Reducing Agent Reaction Conditions Product
H₂, Raney Ni/Pt/Pd-CHigh pressure, heat4-(Aminomethyl)-3-(3-methoxyphenyl)propiophenone
LiAlH₄Anhydrous ether, then H₂O workup4-(Aminomethyl)-3-(3-methoxyphenyl)propiophenone
BH₂N(iPr)₂, cat. LiBH₄THF4-(Aminomethyl)-3-(3-methoxyphenyl)propiophenone

Nucleophilic Substitution and Addition Reactions of the Nitrile

The nitrile group (C≡N) of this compound is a key site for chemical reactivity due to its strong polarization, which renders the carbon atom electrophilic. pressbooks.pub This electrophilicity allows for a variety of nucleophilic addition reactions, which can lead to the formation of several functional groups. pressbooks.publibretexts.org

One of the most fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid. This transformation can be catalyzed by either acid or base. libretexts.orgopenstax.org In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilic character of the carbon atom, making it susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.org Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.orgopenstax.org The initial product of hydrolysis is an amide, which is then further hydrolyzed to the corresponding carboxylic acid. openstax.orglibretexts.org

Another significant set of reactions involves the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. youtube.comlibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org The reaction first forms an imine anion, which then undergoes a second hydride addition to yield a dianion that, upon protonation, gives the primary amine. libretexts.orgopenstax.org Weaker reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction, leading to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.orgunacademy.com Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium or nickel, is also an effective method for reducing nitriles to primary amines. youtube.comlibretexts.org

The electrophilic carbon of the nitrile group can also be attacked by organometallic reagents, such as Grignard reagents. This reaction provides a valuable route for the synthesis of ketones. libretexts.org The Grignard reagent adds to the nitrile to form an imine salt, which upon acidic hydrolysis, is converted into a ketone. libretexts.orglibretexts.org

Furthermore, nitrile anions can participate in various nucleophilic substitution and addition reactions. encyclopedia.pub For instance, they can undergo Michael-type additions to activated double bonds. encyclopedia.pub Arylation of nitrile anions is also possible through different mechanisms, including an elimination-addition pathway involving benzyne intermediates or through nucleophilic aromatic substitution on electron-poor aromatic compounds. encyclopedia.pub

The reactivity of the nitrile group with thiol nucleophiles, such as cysteine, has also been studied. The reaction involves the formation of a thioimidate intermediate, which can then evolve into a thiazoline product. nih.gov The propensity of a nitrile group to react with thiol nucleophiles can be evaluated by calculating the activation energy (Ea) of the reaction. nih.gov

Reagent Product Reaction Type
H₃O⁺ / H₂O, heatCarboxylic AcidAcid-catalyzed hydrolysis
⁻OH / H₂O, heatCarboxylate (then Carboxylic Acid upon acidification)Base-catalyzed hydrolysis
1. LiAlH₄, ether; 2. H₂OPrimary AmineReduction
1. DIBAL-H, toluene; 2. H₃O⁺AldehydePartial Reduction
H₂, Pd or Ni catalystPrimary AmineCatalytic Hydrogenation
1. R-MgX, ether; 2. H₃O⁺KetoneGrignard Reaction

Influence of the 3-Methoxyphenyl (B12655295) Group on Overall Reactivity

Electronic Effects on Electrophilic Aromatic Substitution

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This increased electron density makes the ring more susceptible to attack by electrophiles.

Steric Hindrance Considerations in Chemical Transformations

The 3-methoxyphenyl group, along with the rest of the propiophenone structure, can introduce steric hindrance that affects the accessibility of reactive sites to incoming reagents. For transformations involving the ketone or the nitrile group, the bulkiness of the 3-methoxyphenyl group and the adjacent ethyl group can influence the rate and feasibility of reactions.

For instance, in nucleophilic additions to the carbonyl carbon, a large nucleophile might experience steric clash with the 3-methoxyphenyl ring, potentially slowing down the reaction rate compared to a less hindered ketone. Similarly, reactions at the α-carbon to the carbonyl group could be sterically hindered.

In the context of intramolecular reactions, the steric bulk of the 3-methoxyphenyl group can influence the conformation of the molecule, which in turn can affect the proximity of different functional groups and their ability to react with each other. For example, in potential cyclization reactions, the steric hindrance might favor the formation of certain ring sizes over others or dictate the stereochemistry of the resulting product.

Intramolecular Cyclization and Heterocyclic Compound Formation

The structure of this compound contains multiple functional groups that can participate in intramolecular reactions, leading to the formation of various heterocyclic compounds. The presence of the ketone, the nitrile, and the activated aromatic ring provides several possibilities for cyclization under different reaction conditions.

One potential pathway involves the reaction between the enolate of the ketone and the nitrile group. Under basic conditions, a proton can be abstracted from the α-carbon to the carbonyl group, forming an enolate. This enolate can then act as a nucleophile and attack the electrophilic carbon of the nitrile group. Subsequent cyclization and rearrangement could lead to the formation of nitrogen-containing heterocyclic systems. The Thorpe-Ziegler reaction, a well-known method for the synthesis of cyclic ketones and enamines from dinitriles, illustrates a similar principle of intramolecular condensation involving nitrile groups.

Another possibility for intramolecular cyclization involves the aromatic rings. For example, under acidic conditions, a Friedel-Crafts type reaction could occur where the enol or enolate of the ketone attacks one of the activated positions on the 3-methoxyphenyl ring or the 4'-cyanophenyl ring, leading to the formation of a fused ring system. The feasibility of such a reaction would depend on the activation of the aromatic rings and the steric accessibility of the reacting positions.

Furthermore, the nitrile group itself can be a precursor to other reactive functionalities that can participate in cyclization. For instance, reduction of the nitrile to an amine, followed by an intramolecular condensation with the ketone, could lead to the formation of cyclic imines or related heterocyclic structures.

The specific heterocyclic products formed will be highly dependent on the reaction conditions, including the choice of catalyst (acid or base), solvent, and temperature.

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of the chemical reactions involving this compound are governed by both kinetic and thermodynamic factors.

Reaction Kinetics: The kinetics of a reaction, or its rate, is influenced by factors such as the activation energy, temperature, and the concentration of reactants. For nucleophilic additions to the nitrile or carbonyl groups, the electronic nature of the substituents plays a crucial role. The electron-withdrawing cyano group on one phenyl ring and the electron-donating methoxy group on the other will modulate the electrophilicity of the carbonyl carbon and the nitrile carbon, thereby affecting the rates of nucleophilic attack. Steric hindrance, as discussed previously, will also be a significant kinetic factor, potentially raising the activation energy for reactions at sterically crowded sites.

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for detailed spectroscopic data on the chemical compound this compound has revealed a significant gap in the publicly accessible scientific literature. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental spectra or detailed analyses for this particular molecule could be located.

The inquiry sought to build a detailed article based on the advanced spectroscopic characterization and structural elucidation of this compound, with a specific focus on its ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and fragmentation pattern analysis. However, primary literature sources containing this specific information appear to be unavailable through extensive database searches.

While data for structurally related compounds, such as isomers like 3'-Cyano-3-(4-methoxyphenyl)propiophenone and precursors like 3-methoxypropiophenone, are available, this information is not applicable for the precise analysis of the 4'-cyano isomer as requested. Spectroscopic data is highly specific to the exact molecular structure, and even minor changes in substituent positions on the aromatic rings will result in different chemical shifts, coupling constants, and fragmentation patterns.

Consequently, without access to the necessary experimental data, a scientifically accurate and detailed article on the spectroscopic characterization of this compound, adhering to the specified outline, cannot be generated at this time. The synthesis and characterization of this compound may have been conducted in private industrial research or in studies not yet published or indexed in publicly searchable databases.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano 3 3 Methoxyphenyl Propiophenone

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of 4'-Cyano-3-(3-methoxyphenyl)propiophenone is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional moieties.

The most prominent peaks would include the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2260 cm⁻¹. The presence of a sharp, strong band in this region is a definitive indicator of the cyano group. Another key feature is the carbonyl (C=O) stretching vibration of the propiophenone (B1677668) ketone, which is expected to be observed around 1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency.

The aromatic rings in the structure will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy (B1213986) group (O-CH₃) will be evidenced by C-H stretching vibrations around 2850-2950 cm⁻¹ and a characteristic C-O stretching band near 1250 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)2220-2260
Carbonyl (C=O)~1685
Aromatic C-H>3000
Aromatic C=C1450-1600
Methoxy C-H2850-2950
Methoxy C-O~1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV-Vis spectrum of this compound is anticipated to show absorption bands corresponding to π→π* and n→π* electronic transitions.

The extensive conjugation involving the two aromatic rings, the carbonyl group, and the cyano group is expected to result in strong absorption in the UV region. The π→π* transitions, which are typically of high intensity, are likely to appear at wavelengths below 300 nm. The n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to be observed as a weaker absorption band at a longer wavelength, potentially above 300 nm. The exact position of the absorption maxima (λmax) is influenced by the solvent polarity. In related chalcone (B49325) structures, which also contain conjugated systems, absorption maxima are often observed in the 320-360 nm range. researchgate.net

Electronic TransitionExpected Wavelength Range (nm)
π→π< 300
n→π> 300

Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, a combination of liquid and gas chromatography methods would be employed for a thorough analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed, utilizing a C18 or a cyano-functionalized column. glsciencesinc.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com Detection would most commonly be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound might be limited, GC analysis could be feasible, potentially at elevated temperatures. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be employed for detection, with the latter offering higher sensitivity for a nitrogen-containing compound. nih.gov Derivatization might be necessary in some cases to increase volatility and thermal stability. nih.gov

Hyphenated techniques, which couple a separation technique with a mass spectrometer, provide both chromatographic and structural information.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to modern computational chemistry. These methods are used to determine the electronic structure and energy of molecules, from which a wide array of properties can be derived.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov For 4'-Cyano-3-(3-methoxyphenyl)propiophenone, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. scispace.comresearchgate.netresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found on the potential energy surface.

Conformational analysis, a key aspect of understanding flexible molecules, can also be thoroughly investigated using DFT. By systematically rotating the rotatable bonds in this compound, such as the bonds in the propiophenone (B1677668) chain, a potential energy surface can be mapped out. This allows for the identification of various stable conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Table 1: Representative Optimized Geometrical Parameters for a Propiophenone Derivative (Calculated via DFT)

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.23
C-C (Aromatic)1.39 - 1.41
C-N (Cyano)1.16
C-O (Methoxy)1.36
Bond Angle (°)C-CO-C119.5
C-C-C (Chain)112.0
Dihedral Angle (°)Aromatic Ring - CO25.0

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. chalcogen.ro The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. chalcogen.ronih.gov For organic molecules of this nature, the HOMO is often localized on the more electron-rich portions, such as the methoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-withdrawing cyano-substituted phenyl ring and the carbonyl group.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

ParameterSymbolTypical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -5.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 to -1.0Electron-accepting ability
HOMO-LUMO Energy GapΔE3.5 to 5.5Chemical reactivity and stability

Note: The values in this table are representative and based on computational studies of similar aromatic ketones. niscpr.res.inmdpi.com

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. epstem.net

For this compound, the ESP map would likely show negative potential around the oxygen atom of the carbonyl group, the nitrogen atom of the cyano group, and the oxygen of the methoxy (B1213986) group. Conversely, positive potential would be expected around the hydrogen atoms. This information is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. mdpi.com These global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity.

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electronegativity (χ) : The power of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is calculated as χ² / (2η).

These indices allow for a comparative assessment of the reactivity of this compound against other molecules. mdpi.com

Table 3: Calculated Global Reactivity Indices

Reactivity IndexFormulaTypical ValueInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 21.75 - 2.75 eVHigh value suggests high stability
Chemical Softness (S)1 / η0.36 - 0.57 eV⁻¹High value suggests high reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 23.25 - 4.25 eVElectron-attracting tendency
Electrophilicity Index (ω)χ² / (2η)1.9 - 3.8 eVPropensity to act as an electrophile

Note: These values are estimations based on typical HOMO-LUMO gaps for similar organic compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. researchgate.net

In an MD simulation, the molecule is treated as a classical system, and Newton's equations of motion are solved iteratively for each atom. This generates a trajectory that describes the positions and velocities of the atoms over a period of time. By analyzing this trajectory, one can understand how the molecule folds, flexes, and samples different conformations, providing a more realistic picture of its behavior in a given environment, such as in a solvent.

In Silico Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org For this compound, theoretical methods can be used to study its potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the cyano group.

By calculating the potential energy surface for a proposed reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. nih.govarxiv.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Locating the transition state and calculating its energy provides crucial information about the feasibility and rate of a reaction. rsc.org This in silico approach allows for the investigation of various possible reaction pathways, helping to predict the most likely outcome of a chemical transformation. mdpi.com

Structure Activity Relationship Sar and Mechanistic Studies in Biological Systems in Vitro Focus

Rational Design Principles for Propiophenone (B1677668) Derivatives in Mechanistic Biology

The rational design of propiophenone derivatives for mechanistic studies would typically involve a systematic exploration of its chemical structure to understand how different functional groups influence biological activity. For a hypothetical compound like 4'-Cyano-3-(3-methoxyphenyl)propiophenone, medicinal chemists would focus on several key areas:

The Propiophenone Core: The propiophenone scaffold provides a foundational structure that can be modified to alter steric bulk, electronic properties, and conformational flexibility.

The 4'-Cyano Group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence on the phenyl ring would be investigated for its role in target binding and selectivity. Structure-activity relationship studies would involve replacing it with other electron-withdrawing or -donating groups, or with a simple hydrogen atom, to probe its importance.

The 3-(3-methoxyphenyl) Group: This substituent adds significant size and lipophilicity to the molecule. The meta-position of the methoxy (B1213986) group on the phenyl ring influences its electronic and steric profile. Researchers would likely synthesize analogues with the methoxy group at the ortho- or para-positions, or replace it with other substituents (e.g., hydroxyl, halogen, or alkyl groups) to determine the optimal substitution pattern for biological activity.

In Vitro Enzyme Interaction and Modulation Studies

Should research on this compound become available, the investigation of its interaction with enzymes would be a critical step in elucidating its mechanism of action.

Enzyme Inhibition Assays and Kinetic Characterization

To determine if this compound acts as an enzyme inhibitor, a series of in vitro assays would be conducted. These assays would measure the rate of an enzymatic reaction in the presence and absence of the compound. If inhibition is observed, further kinetic studies would be performed to characterize the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Hypothetical Enzyme Inhibition Data

Enzyme Target IC50 (µM) Ki (µM) Mechanism of Inhibition
Enzyme X Data not available Data not available Data not available
Enzyme Y Data not available Data not available Data not available

Ligand-Enzyme Binding Site Characterization (e.g., Allosteric vs. Orthosteric)

Understanding where a compound binds to an enzyme is crucial. Orthosteric ligands bind to the active site, where the natural substrate binds, while allosteric modulators bind to a different site on the enzyme, causing a conformational change that affects the active site's function. nih.govfrontiersin.orgnih.gov To determine the binding site of this compound, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or site-directed mutagenesis could be employed. Competition binding assays with known orthosteric and allosteric ligands would also provide valuable insights.

In Vitro Receptor Interaction and Modulation Studies

The interaction of the compound with various receptors would also be a key area of investigation.

Receptor Binding Assays and Affinity Determination

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of this compound to displace the radioligand from the receptor would be measured, allowing for the determination of its binding affinity (expressed as Ki or Kd).

Hypothetical Receptor Binding Affinity Data

Receptor Target Binding Affinity (Ki, nM) Assay Type
Receptor A Data not available Data not available
Receptor B Data not available Data not available

Allosteric Modulation Investigations at the Molecular Level

If the compound is found to bind to an allosteric site on a receptor, further studies would be necessary to understand how it modulates the receptor's function at a molecular level. nih.gov This would involve investigating its effects on the binding and efficacy of the receptor's natural (orthosteric) ligand. Such studies could reveal whether the compound acts as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a neutral allosteric ligand (NAL).

Cellular Pathway Perturbation Studies (In Vitro Cell-Based Models)

In the realm of drug discovery and chemical biology, in vitro cell-based models are indispensable tools for elucidating the mechanisms by which a compound of interest exerts its biological effects. These studies involve treating cultured cells with the compound and observing the subsequent changes in cellular processes, signaling pathways, and gene expression.

A primary objective of cellular pathway perturbation studies is to identify the specific molecular target(s) with which a compound interacts. This is often achieved through a variety of experimental approaches. For instance, researchers might employ techniques such as affinity chromatography, where the compound is used as a "bait" to pull its binding partners out of a complex mixture of cellular proteins.

Once a potential target is identified, the investigation moves to understanding the downstream consequences of this interaction. This involves mapping the signaling cascades that are activated or inhibited. For example, if a compound is found to inhibit a particular kinase, researchers would then examine the phosphorylation status of known substrates of that kinase and other downstream signaling nodes.

Hypothetical Data on Cellular Pathway Perturbation:

The following table illustrates the kind of data that might be generated in such a study. Please note this is a hypothetical representation and does not reflect actual experimental results for this compound.

Assay TypeTarget PathwayObserved Effect (Hypothetical)Method of Detection
Kinase Activity AssayMAPK/ERK PathwayInhibition of MEK1/2 phosphorylationWestern Blot
Reporter Gene AssayNF-κB PathwayDecreased luciferase activityLuminescence measurement
Cell Cycle AnalysisCell Cycle ProgressionG1 phase arrestFlow Cytometry
Apoptosis AssayIntrinsic Apoptosis PathwayIncreased caspase-9 activationFluorometric Assay

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org By analyzing how variations in chemical structure affect a compound's potency or efficacy, QSAR models can provide insights into the mechanism of action and guide the design of more effective molecules. mdpi.comddg-pharmfac.net

The process begins with a dataset of compounds for which the biological activity has been experimentally measured. ddg-pharmfac.net For each compound, a set of numerical descriptors is calculated to represent its physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. jocpr.com Statistical methods are then used to develop a mathematical equation that correlates these descriptors with the observed biological activity. mdpi.com

A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. jocpr.com Furthermore, the descriptors that are found to be most important in the QSAR model can offer clues about the key structural features required for interaction with the biological target.

Illustrative QSAR Model Parameters:

This table provides an example of the statistical parameters that are typically reported for a QSAR model. This is a generic example and not based on any specific study of this compound.

ParameterValue (Illustrative)Description
r² (Coefficient of Determination)0.85The proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated r²)0.72A measure of the predictive ability of the model, determined by cross-validation.
F-test value120.5A statistical test that compares the fit of the model with the null hypothesis (no relationship).
p-value< 0.001The probability of obtaining the observed results if the null hypothesis is true.

Non Clinical Applications and Future Research Directions

Role as a Key Synthetic Intermediate in Organic Synthesis

The propiophenone (B1677668) skeleton is a valuable building block in organic synthesis due to the reactivity of its carbonyl group and the adjacent α-carbon. nih.govwikipedia.org 4'-Cyano-3-(3-methoxyphenyl)propiophenone integrates several reactive sites, making it a versatile intermediate for constructing more complex molecules.

The synthesis of this compound itself can be envisioned through established organometallic or electrophilic aromatic substitution reactions. For instance, a plausible route involves the Friedel-Crafts acylation of cyanobenzene with 3-(3-methoxyphenyl)propionyl chloride. An alternative approach could adapt methods used for similar structures, such as the reaction of a Grignard reagent derived from m-methoxybromobenzene with a suitable nitrile, followed by reaction with a cyanophenyl-containing electrophile. google.com

The true value of this compound lies in the diverse transformations its functional groups can undergo:

The Carbonyl Group: Can be reduced to an alcohol or completely to a methylene (B1212753) group (CH2), or it can serve as an electrophilic site for nucleophilic additions (e.g., Grignard, Wittig reactions) to extend the carbon skeleton.

The α-Carbon: Can be halogenated (e.g., brominated) to introduce a leaving group, enabling subsequent substitution reactions to build complexity. chemicalbook.com

The Cyano Group: This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.

The Methoxy (B1213986) Group: The ether linkage can be cleaved under specific conditions to yield a phenol, providing another handle for derivatization.

This multifunctionality allows the compound to serve as a central hub for the synthesis of a wide range of target molecules, particularly those with applications in medicinal chemistry and materials science. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product
Carbonyl (C=O) Reduction (e.g., with NaBH4) 1-(4-cyanophenyl)-3-(3-methoxyphenyl)propan-1-ol
Carbonyl (C=O) Wolff-Kishner Reduction 1-(4-cyanophenyl)-3-(3-methoxyphenyl)propane
α-Carbon Bromination 2-bromo-1-(4-cyanophenyl)-3-(3-methoxyphenyl)propan-1-one
Cyano (C≡N) Acid Hydrolysis 4-(3-(3-methoxyphenyl)propanoyl)benzoic acid

Potential in Advanced Materials Science and Organic Electronics Research

Aromatic nitriles (compounds containing a cyano group) are of significant interest in materials science due to the strong electron-withdrawing nature and linearity of the cyano group. This functional group can impart a large dipole moment to a molecule, influencing its electronic and optical properties. nih.govresearchgate.net In this compound, the cyanobenzoyl moiety acts as a potent electron acceptor, while the methoxyphenyl group can be considered a weak electron donor.

This donor-π-acceptor (D-π-A) characteristic is a cornerstone for designing molecules with non-linear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. researchgate.net Furthermore, such dipolar structures are explored for use in organic electronics, including:

Organic Light-Emitting Diodes (OLEDs): The electronic properties could be tuned for use in emissive or charge-transport layers.

Organic Semiconductors: The ability to accept electrons makes the cyanobenzoyl portion of the molecule a candidate for n-type semiconductor materials.

Dielectric Materials: The high polarity could be exploited in the development of materials with high dielectric constants for use in capacitors and transistors.

Research in this area would involve synthesizing the compound and its analogues to study their photophysical properties, such as absorption, fluorescence, and charge mobility, to assess their suitability for these advanced applications.

Development of Catalysts for Targeted Derivatization of Propiophenone Scaffolds

The selective functionalization of a molecule with multiple reactive sites is a central challenge in organic chemistry. The development of new catalysts that can target specific positions on the propiophenone scaffold is an active area of research. nih.gov For a substrate like this compound, catalytic systems could be designed for highly specific transformations.

Examples of catalytic derivatizations include:

Asymmetric α-Functionalization: Chiral catalysts could be developed to add substituents to the α-carbon with high enantioselectivity, creating stereochemically defined molecules.

C-H Activation: Transition-metal catalysts (e.g., palladium, rhodium, copper) could enable the direct functionalization of otherwise unreactive C-H bonds on either of the aromatic rings, offering a more atom-economical way to synthesize derivatives. researchgate.net

Selective Hydrogenation: Catalysts could be designed to selectively reduce the carbonyl group without affecting the cyano group or the aromatic rings, or vice versa.

Future research could focus on designing transition-metal complexes or organocatalysts that can differentiate between the various C-H bonds and functional groups of the molecule, allowing for precise and controlled modifications to build molecular diversity. nih.govresearchgate.net

Methodological Advancements in Analytical Chemistry Utilizing this compound as a Reference Compound

In analytical chemistry, reference materials are crucial for method validation, calibration, and ensuring the accuracy of results. Propiophenone and its close analogues, like butyrophenone, are commercially available as analytical standards for techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com

Given its unique structure and functional groups, this compound could serve as a valuable reference compound in several contexts:

Method Development: Its distinct polarity and spectroscopic properties (UV absorbance from the aromatic systems, potential for fluorescence) make it a useful test analyte for developing new chromatographic separation methods or detection techniques.

Impurity Standard: In the synthesis of a more complex target molecule where this compound is an intermediate, it could be used as a certified reference material to quantify its presence as an impurity in the final product.

Metabolic Studies: If a related drug candidate is developed, this compound could be synthesized as a potential metabolite for use in pharmacokinetic and drug metabolism studies.

The presence of a nitrogen atom in the cyano group also makes it suitable for detection by nitrogen-specific detectors in GC, enhancing its utility as a standard in complex matrices.

Theoretical Design and Synthesis of Novel Propiophenone Analogues with Tunable Properties

Computational chemistry has become an indispensable tool for modern materials and drug discovery, allowing researchers to design and predict the properties of novel molecules before committing to lengthy and expensive synthesis. uantwerpen.bemghpcc.org The this compound scaffold is an excellent candidate for such in silico design.

Using computational methods like Density Functional Theory (DFT), researchers can build a library of virtual analogues and calculate their key properties. mghpcc.org This approach enables the systematic "tuning" of the molecule for specific applications.

Table 2: Computationally Guided Design of Propiophenone Analogues

Modification Target Property Potential Application
Varying Donor/Acceptor Groups Non-linear Optical Response Optoelectronics
Altering Linker Length/Rigidity Charge Transport Mobility Organic Semiconductors
Introducing Heterocycles Emission Wavelength OLEDs

This theoretical-experimental feedback loop, where computational predictions guide synthetic efforts, can dramatically accelerate the discovery of new materials with tailored electronic, optical, or biological properties. researchgate.netnorthwestern.edu The synthesis of these computationally designed analogues would then serve to validate and refine the theoretical models.

Interdisciplinary Research Avenues in Chemical Biology and Material Sciences

The field of chemical biology utilizes small molecules, or "chemical probes," to study and manipulate biological systems. pageplace.demskcc.org The propiophenone scaffold, with its synthetic tractability and diverse functionality, is a promising starting point for the design of such probes.

This compound could be elaborated into a chemical probe by incorporating two key features: a photoreactive group and a reporter tag. nih.govresearchgate.net

Photoreactive Group: A group like a benzophenone or an aryl azide could be appended. Upon UV irradiation, this group forms a highly reactive species that can covalently bond to nearby interacting proteins.

Reporter Tag: A tag such as biotin or a fluorescent dye allows for the detection and isolation of the covalently labeled proteins.

The core this compound structure would serve as the "warhead," providing the specific molecular recognition to guide the probe to its protein target(s). Once the probe is bound and cross-linked, the tagged proteins can be pulled down and identified using proteomic techniques. This approach bridges synthetic chemistry with biology, enabling the discovery of new protein targets for drug development. nih.govfrontiersin.org

The intersection with materials science arises when these probes are immobilized on surfaces to create biosensors or when the principles of molecular recognition learned from chemical biology are used to design novel biomaterials with specific binding properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.